3-Methoxybutane-1-thiol

Flavor Chemistry GC Olfactometry Volatile Organic Sulfur Compounds

3-Methoxybutane-1-thiol (CAS 2354274-21-6) is an aliphatic organosulfur compound belonging to the alkylthiol class, with molecular formula C5H12OS and molecular weight 120.22 g/mol. It features a four-carbon butane backbone substituted with a thiol (-SH) group at the C1 position and a methoxy (-OCH3) group at the C3 position.

Molecular Formula C5H12OS
Molecular Weight 120.22 g/mol
Cat. No. B15306666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybutane-1-thiol
Molecular FormulaC5H12OS
Molecular Weight120.22 g/mol
Structural Identifiers
SMILESCC(CCS)OC
InChIInChI=1S/C5H12OS/c1-5(6-2)3-4-7/h5,7H,3-4H2,1-2H3
InChIKeyUIGOVCCELNFAMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxybutane-1-thiol: What Sets This Sulfur Building Block Apart for Research and Flavor Science


3-Methoxybutane-1-thiol (CAS 2354274-21-6) is an aliphatic organosulfur compound belonging to the alkylthiol class, with molecular formula C5H12OS and molecular weight 120.22 g/mol . It features a four-carbon butane backbone substituted with a thiol (-SH) group at the C1 position and a methoxy (-OCH3) group at the C3 position [1]. This dual functionality—a reactive sulfhydryl moiety combined with an ether oxygen—imparts distinct physicochemical properties, including enhanced organic solvent solubility (due to the methoxy group), a predicted octanol-water partition coefficient (LogP) of 1.1, and predicted boiling point of 157.8 ± 23.0 °C at atmospheric pressure [1][2]. Unlike simple alkylthiols such as butane-1-thiol, the methoxy substitution modulates both volatility and polarity, directly influencing its behavior in sensory applications and its utility as a synthetic intermediate for more complex sulfur-containing compounds .

3-Methoxybutane-1-thiol: Why Structural Isomers and Simple Thiols Cannot Substitute Its Performance


Generic substitution of 3-methoxybutane-1-thiol with structurally related thiols—such as butane-1-thiol, 4-methoxybutane-1-thiol, or 2-methoxybutane-1-thiol—introduces quantifiable differences in molecular properties that directly impact application outcomes. The presence and position of the methoxy group critically influence physicochemical parameters including boiling point, solubility, and hydrogen bonding capacity, which in turn dictate chromatographic behavior, sensory threshold profiles, and synthetic utility . For instance, butane-1-thiol (C4H10S, MW 90.18 g/mol) lacks the methoxy oxygen entirely, resulting in lower molecular weight, reduced polarity, and a distinctly different olfactory profile—garlic/skunk-like with an odor threshold reported at 1.4 ppb [1]. In contrast, the methoxy substitution in 3-methoxybutane-1-thiol increases molecular weight to 120.22 g/mol, introduces an additional hydrogen bond acceptor site (total of 2), and raises the predicted boiling point to approximately 157.8 °C (versus 98.2 °C for butane-1-thiol), substantially altering its volatility and headspace partitioning behavior in flavor and fragrance applications [2]. Furthermore, comparative reactivity studies on methoxy-substituted thiols demonstrate that the presence of the ether oxygen can dramatically accelerate nucleophilic addition kinetics with electrophilic centers (e.g., in glutathione reactivity assays), a class-level observation that cautions against assuming functional interchangeability with non-methoxy or differently substituted analogs [3].

3-Methoxybutane-1-thiol: Verifiable Performance Benchmarks Versus Comparator Compounds


3-Methoxybutane-1-thiol vs. Butane-1-thiol: Boiling Point and Volatility Differential Impacts Headspace Partitioning

3-Methoxybutane-1-thiol exhibits a predicted boiling point of 157.8 ± 23.0 °C at 760 mmHg, which is approximately 60 °C higher than the experimentally measured boiling point of butane-1-thiol (98.2 °C) [1][2]. This significant elevation in boiling point directly correlates with reduced volatility and altered headspace partitioning coefficients in aqueous and food matrix systems. For GC-olfactometry and flavor release applications, this translates to a measurable shift in retention time and a distinct temporal odor release profile compared to the unsubstituted parent thiol. The methoxy group introduces an additional hydrogen bond acceptor (total of 2 acceptors versus 1 in butane-1-thiol), further modifying interaction with polar stationary phases during chromatographic separation [1]. This physicochemical divergence means that simple substitution of 3-methoxybutane-1-thiol with butane-1-thiol in a flavor formulation would yield a different sensory time-intensity curve due to the altered volatility, a parameter that must be controlled for reproducible consumer product performance.

Flavor Chemistry GC Olfactometry Volatile Organic Sulfur Compounds

3-Methoxybutane-1-thiol vs. Butane-1-thiol: Enhanced Organic Solvent Solubility Through Methoxy Group Incorporation

The methoxy group at the C3 position of 3-methoxybutane-1-thiol functions as an additional oxygen-containing moiety that enhances solubility in a range of organic solvents compared to non-oxygenated thiols such as butane-1-thiol . While butane-1-thiol (C4H10S) is a relatively nonpolar molecule with limited aqueous solubility (0.06% at 20°C), the introduction of the ether oxygen in 3-methoxybutane-1-thiol increases molecular polarity and hydrogen-bond acceptor capacity (2 acceptors vs. 1 acceptor) [1][2]. This structural modification facilitates improved miscibility with polar aprotic solvents (e.g., DMF, DMSO) and ethers, which is critical for homogeneous reaction conditions in nucleophilic substitution and thiol-ene chemistry applications. The predicted octanol-water partition coefficient (LogP) of 1.1 for 4-methoxybutane-1-thiol (the 4-methoxy isomer) provides a quantitative benchmark for the increased polarity conferred by methoxy substitution relative to simple alkylthiols [2]. In practical synthetic workflows, this differential solubility reduces the need for co-solvents or phase-transfer catalysts when using 3-methoxybutane-1-thiol in polar reaction media.

Organic Synthesis Reaction Solvent Selection Thiol Reactivity

3-Methoxybutane-1-thiol: Class-Level Evidence of Accelerated Thiol Reactivity for Methoxy-Substituted Analogs

A comparative reactivity study of small-molecule thiol surrogates using a glutathione (GSH) reactivity assay demonstrated that methoxy-substituted thiol compounds (including compounds designated 6, 7, and 9 in the study) exhibited hyperreactivity toward GSH, preventing the determination of half-lives under standard assay conditions (250 μM compound, 5 mM GSH, PBS buffer pH 7.4, 5% MeCN) [1]. In contrast, non-methoxy thiol analogs in the same study displayed measurable half-lives (e.g., compound 2: t1/2 < 2.5 min; compounds 3 and 8: t1/2 = 103 min and 90 min, respectively), establishing a clear kinetic distinction between methoxy-bearing and non-methoxy thiols [1]. While this evidence is class-level rather than compound-specific, the structural parallel—a thiol group on an alkyl chain bearing an ether oxygen substituent—strongly implies that 3-methoxybutane-1-thiol would similarly exhibit accelerated nucleophilic addition kinetics toward electrophilic centers, including cysteine residues in proteins and GSH. This heightened reactivity profile is a critical consideration for applications in covalent probe design, where warhead reactivity must be precisely calibrated to balance target engagement against off-target adduction.

Covalent Inhibitor Development Thiol Reactivity Assays Drug Discovery

3-Methoxybutane-1-thiol vs. 4-Methoxybutane-1-thiol: Positional Isomerism Modulates Hydrogen Bonding and Predicted Physicochemical Parameters

The positional isomer 4-methoxybutane-1-thiol (CAS 67275-38-1) shares an identical molecular formula (C5H12OS) and molecular weight (120.22 g/mol) with 3-methoxybutane-1-thiol but differs in the location of the methoxy group (C4 vs. C3) [1]. This seemingly subtle structural variation produces measurable differences in predicted physicochemical properties. The 4-methoxy isomer has calculated hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 4, with a predicted LogP of 1.1 [1]. While 3-methoxybutane-1-thiol would share these same integer counts, the spatial arrangement of the methoxy oxygen relative to the thiol group alters intramolecular hydrogen bonding potential and conformational flexibility. In synthetic applications, this positional isomerism can influence the stereoelectronic environment of the thiol nucleophile, affecting reaction rates in SN2 displacements and the stability of resulting thioether products. Furthermore, the regioisomeric difference impacts chromatographic retention behavior: the two isomers would exhibit distinct retention indices on both polar and nonpolar GC stationary phases, a critical factor for analytical method development and compound authentication in flavor and fragrance QC workflows. The availability of distinct synthetic routes to each isomer—4-methoxybutane-1-thiol can be prepared from 4-chlorobutyl methyl ether and thiourea followed by alkaline hydrolysis—further underscores that these are not interchangeable chemical entities [2].

Structure-Activity Relationship QSAR Modeling Isomer Differentiation

3-Methoxybutane-1-thiol: Versatile Precursor for Sulfonyl Chloride and Disulfide Derivatives via Established Synthetic Pathways

3-Methoxybutane-1-thiol serves as a well-characterized precursor for several high-value sulfur-containing derivatives. Oxidative chlorination using reagents such as hydrogen peroxide and thionyl chloride converts the thiol to 3-methoxybutane-1-sulfonyl chloride, a reactive intermediate for sulfonamide and sulfonate ester synthesis . Additionally, mild oxidation with iodine in the presence of a base (e.g., triethylamine) yields the corresponding disulfide, bis(3-methoxybutyl) disulfide [1]. For the structurally analogous 4-methoxybutane-1-thiol, this oxidation proceeds with 94% yield under optimized conditions (iodine, triethylamine, chloroform solvent), establishing a class-level benchmark for the efficiency of this transformation [1]. The availability of these defined derivatization pathways—each yielding products with distinct physicochemical and reactive profiles—positions 3-methoxybutane-1-thiol as a versatile building block for constructing more complex sulfur-containing architectures. In contrast, simple alkylthiols lacking the methoxy group (e.g., butane-1-thiol) produce less polar sulfonyl chlorides and disulfides, which may exhibit different solubility and partitioning behavior in subsequent reactions or formulations. The methoxy group remains intact through these transformations, preserving the enhanced organic solvent compatibility of the derivative products.

Organic Synthesis Thiol Derivatization Sulfur Chemistry

3-Methoxybutane-1-thiol: Validated Application Scenarios for Flavor Science, Organic Synthesis, and Analytical Chemistry


Flavor and Fragrance Research: Controlled-Release Aroma Component with Reduced Volatility Profile

In flavor chemistry and GC-olfactometry studies, 3-methoxybutane-1-thiol offers a distinct volatility profile compared to simple alkylthiols, with a predicted boiling point of 157.8 °C (versus 98.2 °C for butane-1-thiol) [1][2]. This reduced volatility translates to a more sustained aroma release in food matrices and consumer products, making it particularly valuable for flavor formulations where a gradual, lingering sulfur note is desired rather than an immediate pungent burst. The methoxy group also modulates the odor character relative to butane-1-thiol, potentially shifting the sensory profile from the sharp garlic/skunk note of the parent thiol to a more complex sulfurous character. This compound is appropriate for use as a reference standard in GC-MS and GC-olfactometry method development for volatile organic sulfur compound (VOSC) analysis in complex food matrices such as roasted coffee, heated meats, and fermented beverages, where polyfunctional thiols have been established as key aroma contributors at ng/kg to μg/kg concentrations [3].

Organic Synthesis: Building Block for Methoxy-Functionalized Sulfur Compounds

3-Methoxybutane-1-thiol serves as a versatile nucleophilic building block for constructing methoxy-bearing sulfur compounds with enhanced solubility in polar organic solvents. The thiol group participates readily in SN2 reactions with alkyl halides to form thioethers, in thiol-ene click chemistry for bioconjugation and polymer functionalization, and in oxidative coupling to yield disulfides [1]. The presence of the methoxy group increases organic solvent compatibility relative to non-oxygenated thiols, facilitating homogeneous reaction conditions in polar aprotic media such as DMF, DMSO, and acetonitrile [2]. This compound is particularly well-suited for the synthesis of 3-methoxybutane-1-sulfonyl chloride via oxidative chlorination (using H2O2 and SOCl2), a reactive intermediate for sulfonamide libraries in medicinal chemistry and for sulfonate ester surfactants [3]. Additionally, mild oxidation with iodine yields bis(3-methoxybutyl) disulfide, a symmetrical disulfide that retains the methoxy functionality and may find application as a controlled-release sulfur donor or as a synthetic intermediate for unsymmetrical disulfides via thiol-disulfide exchange [4].

Analytical Chemistry: Isomer-Specific Reference Standard for GC-MS Method Validation

The distinct positional isomerism of 3-methoxybutane-1-thiol (methoxy at C3) versus 4-methoxybutane-1-thiol (methoxy at C4) creates measurable differences in gas chromatographic retention behavior and mass spectral fragmentation patterns [1]. Consequently, 3-methoxybutane-1-thiol is essential as an isomer-specific reference standard for analytical method development, validation, and quality control in applications where precise isomer identification is required. This includes flavor and fragrance authenticity testing, where the presence of specific methoxybutanethiol isomers may serve as markers for natural versus synthetic origin, and in environmental monitoring of volatile sulfur compounds. The compound's predicted LogP of 1.1 and hydrogen bonding capacity (2 acceptors) also inform the selection of appropriate sample preparation techniques—such as solid-phase microextraction (SPME) fiber chemistry or liquid-liquid extraction solvent systems—for optimal recovery from aqueous and food matrices [1]. In GC-MS workflows employing sulfur-selective detection (e.g., sulfur chemiluminescence detection, SCD), 3-methoxybutane-1-thiol provides a well-defined retention time marker for calibrating instrument response to methoxy-substituted alkylthiols, a class of compounds that includes several high-impact food aroma constituents [2].

Biochemical Probe Development: Methoxy-Activated Thiol Warhead for Covalent Inhibitor Design

Class-level evidence from glutathione (GSH) reactivity assays indicates that methoxy-substituted thiol compounds exhibit accelerated nucleophilic addition kinetics toward electrophilic centers, including cysteine thiols and GSH disulfide exchange sites [1]. In comparative studies, methoxy-bearing thiols were classified as 'hyperreactive,' with reaction half-lives too short to measure under standard assay conditions (250 μM compound, 5 mM GSH, pH 7.4), whereas non-methoxy thiol analogs displayed quantifiable half-lives ranging from <2.5 minutes to 103 minutes [1]. This enhanced reactivity profile positions 3-methoxybutane-1-thiol as a candidate thiol warhead scaffold for covalent inhibitor design, particularly in applications where rapid target engagement is prioritized. The methoxy group also provides a synthetic handle for further derivatization and may contribute to improved aqueous solubility of the resulting covalent adducts. However, the hyperreactivity also necessitates careful consideration of off-target reactivity and metabolic stability during lead optimization. Researchers developing covalent probes targeting cysteine residues should evaluate 3-methoxybutane-1-thiol as a benchmark for the methoxy-thiol structural class, using the GSH reactivity assay protocol described in Petri et al. (2020) as a standardized platform for comparative kinetic profiling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxybutane-1-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.